

# Rebamipide vs. Cetraxate: A Comparative Analysis of Therapeutic Efficacy in Gastric Ulcer Healing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Rebamipide |           |
| Cat. No.:            | B1679244   | Get Quote |

In the landscape of gastric ulcer therapeutics, both **rebamipide** and cetraxate have been utilized for their mucosal protective properties. While direct, comprehensive clinical trial data comparing the two drugs head-to-head is not readily available in recent literature, historical context and individual studies provide insights into their respective therapeutic profiles. A 1989 clinical study in Japan, frequently cited in literature, reportedly established **rebamipide**'s superiority over cetraxate, which was a commonly prescribed agent at the time.[1][2] However, the detailed quantitative results of this specific study are not widely accessible. This guide, therefore, synthesizes available data from individual clinical trials to offer a comparative overview for researchers and drug development professionals.

### **Quantitative Efficacy: A Look at Healing Rates**

The following table summarizes the endoscopic healing rates of gastric ulcers observed in separate clinical trials for **rebamipide** and cetraxate. It is crucial to note that these trials were conducted under different protocols, with varying patient populations and comparator drugs, which limits direct comparison.



| Drug           | Comparat<br>or              | Study<br>Populatio<br>n                                                   | 4-Week<br>Healing<br>Rate | 8-Week<br>Healing<br>Rate | 12-Week<br>Healing<br>Rate | Referenc<br>e |
|----------------|-----------------------------|---------------------------------------------------------------------------|---------------------------|---------------------------|----------------------------|---------------|
| Rebamipid<br>e | Placebo                     | Patients with H. pylori- positive gastric ulcer post- eradication therapy | -                         | 80.0%                     | -                          | [1]           |
| Cetraxate      | Ranitidine                  | Elderly patients (≥65 years) with benign gastric ulcer                    | 8%                        | 42%                       | 65%                        |               |
| Cetraxate      | Zinc<br>Compound<br>(Z-103) | Patients with confirmed stomach ulcers                                    | 16.2%                     | 46.2%                     | -                          | _             |

### **Mechanisms of Action: A Visualized Comparison**

Both **rebamipide** and cetraxate exert their therapeutic effects through multiple mechanisms aimed at protecting the gastric mucosa and promoting healing.

### **Rebamipide's Multifaceted Protective Pathways**

**Rebamipide**'s mechanism of action is complex, involving the enhancement of mucosal defense, anti-inflammatory effects, and stimulation of healing processes.[1][2]





Click to download full resolution via product page

Caption: Signaling pathways of Rebamipide in gastric ulcer healing.

### **Cetraxate's Protective Mechanisms**



Cetraxate is understood to primarily enhance the defensive properties of the gastric mucosa, including increasing blood flow and mucus production.



Click to download full resolution via product page

Caption: Protective mechanisms of Cetraxate in the gastric mucosa.

### Experimental Protocols: A Closer Look at the Methodologies

To provide context to the presented data, the experimental protocols of the key cited studies are detailed below.

### Rebamipide vs. Placebo in H. pylori-Positive Gastric Ulcer Patients (Terano et al., 2007)

• Study Design: A randomized, double-blind, placebo-controlled trial.



- Patient Population: 309 patients with H. pylori-positive gastric ulcers.
- Treatment Regimen:
  - All patients received a 1-week H. pylori eradication therapy.
  - Following eradication, patients were randomized to receive either rebamipide (100 mg, three times daily) or a placebo for 7 weeks.
- Primary Endpoint: The gastric ulcer healing rate at the end of the 8-week study period, as assessed by endoscopy.
- Key Findings: The healing rate in the **rebamipide** group was significantly higher (80.0%) than in the placebo group (66.1%) in the per-protocol analysis.[1]



Click to download full resolution via product page

Caption: Experimental workflow for the **Rebamipide** vs. Placebo trial.

### Cetraxate vs. Ranitidine in Elderly Patients with Gastric Ulcer (Hu et al., 1993)

- Study Design: A randomized, double-blind, double-dummy trial.
- Patient Population: 49 Chinese patients aged 65 years or over with endoscopically and pathologically diagnosed benign gastric ulcer.
- Treatment Regimen:
  - Cetraxate group (n=26): 200 mg four times daily for up to 12 weeks.



- Ranitidine group (n=23): 150 mg two times daily for up to 12 weeks.
- Primary Endpoint: Complete ulcer healing assessed by endoscopy at 4, 8, and 12 weeks.
- Key Findings: Ranitidine was found to be significantly more effective than cetraxate in both gastric ulcer healing and pain relief at the prescribed doses in this elderly population.

## Cetraxate vs. Zinc Compound (Z-103) in Gastric Ulcer Patients (Miyoshi et al., 1980s - Note: Specific publication year not provided in the source)

- Study Design: A randomized, controlled, double-blind study.
- Patient Population: 258 subjects with confirmed stomach ulcers.
- Treatment Regimen:
  - Cetraxate hydrochloride group: 800 mg per day for eight weeks.
  - Zinc compound group (Z-103): 150 mg per day for eight weeks.
  - Placebo groups for both arms.
- Primary Endpoint: Endoscopic cure rate at 4 and 8 weeks.
- Key Findings: The zinc compound showed a superior endoscopic cure rate compared to cetraxate at both 4 and 8 weeks.

### Conclusion

Based on the available evidence, **rebamipide** appears to demonstrate a robust and multifaceted mechanism of action that translates into effective gastric ulcer healing. While historical data suggests its superiority over cetraxate, the lack of accessible, direct comparative clinical trial data from recent years makes a definitive contemporary conclusion challenging. The individual trial results for cetraxate show moderate efficacy, which was found to be lower than ranitidine and a zinc compound in the specific populations studied. For researchers and drug development professionals, the data suggests that **rebamipide**'s broader mechanistic



profile, including its anti-inflammatory and cell-proliferative effects, may offer a therapeutic advantage. Future head-to-head clinical trials designed with modern methodologies would be invaluable to definitively establish the comparative efficacy of these two gastroprotective agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Rebamipide vs. Cetraxate: A Comparative Analysis of Therapeutic Efficacy in Gastric Ulcer Healing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679244#rebamipide-s-therapeutic-effectiveness-compared-to-cetraxate-for-gastric-ulcers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com